N-(1H-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
N-(1,2,3-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound that features both benzotriazole and benzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps. One common route includes the initial formation of the benzotriazole moiety, followed by its attachment to a benzodioxin derivative. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzotriazole moiety .
Scientific Research Applications
N-(1,2,3-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzotriazole moiety can bind to enzymes and receptors through π–π stacking interactions and hydrogen bonding. This binding can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: These include compounds like 1H-benzotriazole and its various substituted forms.
Benzodioxin Derivatives: Compounds such as 1,4-benzodioxin and its nitro-substituted derivatives.
Uniqueness
N-(1,2,3-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the combination of benzotriazole and benzodioxin moieties in a single molecule
Properties
Molecular Formula |
C15H13N5O4 |
---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine |
InChI |
InChI=1S/C15H13N5O4/c21-20(22)13-8-15-14(23-5-6-24-15)7-11(13)16-9-19-12-4-2-1-3-10(12)17-18-19/h1-4,7-8,16H,5-6,9H2 |
InChI Key |
YLRWTFOGCKUTSA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NCN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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